molecular formula C7H16N2 B2579661 (2R,6S)-2-ethyl-6-methylpiperazine CAS No. 2031242-31-4

(2R,6S)-2-ethyl-6-methylpiperazine

Cat. No.: B2579661
CAS No.: 2031242-31-4
M. Wt: 128.219
InChI Key: WWMALGPGDWZHRB-NKWVEPMBSA-N
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Description

(2R,6S)-2-ethyl-6-methylpiperazine is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2-ethyl-6-methylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, with careful control of reaction conditions to maintain the desired stereochemistry. Techniques such as crystallization or chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-ethyl-6-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon in an ethanol solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of any unsaturated derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-2-ethyl-6-methylpiperazine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and for the development of new chiral catalysts.

Biology

In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound for investigating the interactions between chiral molecules and biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of chiral drugs. Its stereochemistry can influence the pharmacokinetics and pharmacodynamics of the resulting compounds, making it a valuable tool for drug development.

Industry

In the industrial sector, this compound can be used in the production of chiral materials, such as polymers or liquid crystals, where the stereochemistry can affect the material properties.

Mechanism of Action

The mechanism of action of (2R,6S)-2-ethyl-6-methylpiperazine depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The stereochemistry of the compound can influence its binding affinity and selectivity for these targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2-ethyl-6-methylpiperazine
  • (2S,6S)-2-ethyl-6-methylpiperazine
  • (2S,6R)-2-ethyl-6-methylpiperazine

Uniqueness

The uniqueness of (2R,6S)-2-ethyl-6-methylpiperazine lies in its specific stereochemistry, which can result in different physical, chemical, and biological properties compared to its diastereomers and enantiomers. For example, the (2R,6R) and (2S,6S) enantiomers may have different binding affinities for chiral receptors or enzymes, leading to variations in their biological activity.

Properties

IUPAC Name

(2R,6S)-2-ethyl-6-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMALGPGDWZHRB-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNC[C@@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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